4-(5-Norbornen-2-yl)-3-buten-2-one
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Overview
Description
4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of both a norbornene moiety and a butenone group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction of the carbonyl group.
Halogenated Compounds: Produced via substitution reactions.
Scientific Research Applications
4-(5-Norbornen-2-yl)-3-buten-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its reactivity due to the strained norbornene ring. The compound can participate in cycloaddition reactions, where the ring strain is relieved, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, such as polymerization or bioorthogonal reactions.
Comparison with Similar Compounds
Similar Compounds
5-Norbornen-2-yl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-carboxylic acid: Known for its reactivity in various organic transformations.
5-Norbornene-2-methanol: Utilized in the synthesis of functionalized polymers.
Uniqueness
4-(5-Norbornen-2-yl)-3-buten-2-one stands out due to the presence of both a norbornene ring and a butenone group, which provides a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Biological Activity
4-(5-Norbornen-2-yl)-3-buten-2-one is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies involving this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O, which suggests a structure characterized by a norbornene moiety and an α,β-unsaturated carbonyl group. This structural configuration is critical for its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The α,β-unsaturated carbonyl group can undergo Michael addition reactions with nucleophiles, leading to the generation of reactive species that can induce cell death in cancer cells.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cellular proliferation and metabolism, which could be a mechanism through which this compound exerts its effects.
Case Studies
Case Study 1: Antitumor Efficacy
In a study conducted by Wadhwani et al., the effects of various norbornene derivatives were evaluated on glioma cell lines. The results indicated that the introduction of specific substituents significantly enhanced the cytotoxicity against tumor cells. The study utilized MTS assays to measure cell viability and concluded that structural modifications could lead to improved therapeutic profiles .
Case Study 2: Antimicrobial Testing
While specific studies on this compound are sparse, related compounds have been tested for antimicrobial activity. For instance, derivatives with similar carbonyl functionalities were found to exhibit significant inhibition against various bacterial strains in vitro. These findings suggest a potential for further exploration of this compound’s antimicrobial properties.
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
57276-08-1 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |
InChI Key |
PJNSTJMFXBGTIM-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CC2CC1C=C2 |
Canonical SMILES |
CC(=O)C=CC1CC2CC1C=C2 |
Origin of Product |
United States |
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